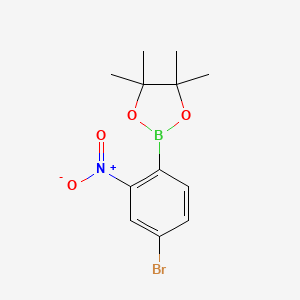![molecular formula C7H4F2IN3 B12959105 2-(Difluoromethyl)-3-iodoimidazo[1,2-b]pyridazine](/img/structure/B12959105.png)
2-(Difluoromethyl)-3-iodoimidazo[1,2-b]pyridazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Difluoromethyl)-3-iodoimidazo[1,2-b]pyridazine is a heterocyclic compound that belongs to the imidazo[1,2-b]pyridazine family. These compounds are known for their diverse biological activities and are often used as scaffolds in drug discovery and development. The presence of both difluoromethyl and iodine substituents in this compound makes it particularly interesting for various chemical and biological applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Difluoromethyl)-3-iodoimidazo[1,2-b]pyridazine typically involves the reaction of heterocyclic amines with N,N-dimethylformamide dimethyl acetate and active electrophiles. A convenient two-step one-pot method has been developed for the synthesis of 3-substituted imidazo[1,2-b]pyridazines . This method involves the reaction of heterocyclic amines with N,N-dimethylformamide dimethyl acetate, followed by condensation with active electrophiles such as ethyl bromoacetate, bromoacetonitrile, or 2-bromoacetophenone.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the availability of high-purity starting materials and reagents.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Difluoromethyl)-3-iodoimidazo[1,2-b]pyridazine can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Radical Reactions: The compound can participate in radical reactions, which are useful for the direct functionalization of the imidazo[1,2-b]pyridazine scaffold.
Common Reagents and Conditions
Common reagents used in these reactions include transition metal catalysts, oxidizing agents, and reducing agents. For example, metal-free oxidation and photocatalysis strategies have been employed for the functionalization of imidazo[1,2-b]pyridazines .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different substituents at the iodine position.
Wissenschaftliche Forschungsanwendungen
2-(Difluoromethyl)-3-iodoimidazo[1,2-b]pyridazine has several scientific research applications, including:
Chemistry: It serves as a valuable scaffold for the synthesis of various biologically active compounds.
Biology: The compound is used in the study of biological pathways and molecular interactions.
Industry: The compound can be used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-(Difluoromethyl)-3-iodoimidazo[1,2-b]pyridazine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of various enzymes and receptors, depending on its specific structure and substituents. For example, imidazo[1,2-b]pyridazines have been shown to inhibit interleukin-1 receptor-associated kinase 4 (IRAK4), which is involved in the activation of NF-κB signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Imidazo[1,2-a]pyridines: These compounds share a similar imidazo scaffold but differ in the position of the nitrogen atoms in the ring system.
Imidazo[1,2-a]pyrazines: These compounds have a similar structure but contain a pyrazine ring instead of a pyridazine ring.
Imidazo[4,5-b]pyridines: These compounds have a different ring fusion pattern compared to imidazo[1,2-b]pyridazines.
Uniqueness
2-(Difluoromethyl)-3-iodoimidazo[1,2-b]pyridazine is unique due to the presence of both difluoromethyl and iodine substituents, which confer distinct chemical and biological properties. These substituents can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable scaffold for various applications.
Eigenschaften
Molekularformel |
C7H4F2IN3 |
|---|---|
Molekulargewicht |
295.03 g/mol |
IUPAC-Name |
2-(difluoromethyl)-3-iodoimidazo[1,2-b]pyridazine |
InChI |
InChI=1S/C7H4F2IN3/c8-6(9)5-7(10)13-4(12-5)2-1-3-11-13/h1-3,6H |
InChI-Schlüssel |
LWVHLBZTSPEHOP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=NC(=C(N2N=C1)I)C(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-(Trifluoromethyl)imidazo[1,2-A]pyrimidine-3-carboxylic acid](/img/structure/B12959026.png)





![O5-Tert-butyl O3-methyl 6,7-dihydro-4H-pyrazolo[1,5-A]pyrazine-3,5-dicarboxylate](/img/structure/B12959069.png)






![4,4-Difluorocyclohexyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate](/img/structure/B12959098.png)
